2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate
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Overview
Description
2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further substituted with a dimethylphenyl imino group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENESULFONAMIDE
- 2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENESULFONIC ACID
Uniqueness
Compared to similar compounds, 2-[(Z)-[(3,4-DIMETHYLPHENYL)IMINO]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is unique due to its specific substitution pattern and the presence of both imine and sulfonate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21NO3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-[(3,4-dimethylphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H21NO3S/c1-16-8-12-21(13-9-16)27(24,25)26-22-7-5-4-6-19(22)15-23-20-11-10-17(2)18(3)14-20/h4-15H,1-3H3 |
InChI Key |
KMNIKUWKYHHTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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